3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a compound with the molecular formula C7H8N4 . It has been studied for various applications in drug design .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been explored in different areas of drug design . The predominant access to these compounds is still the [3 + 3] cyclocondensation of two bidentate synthons .
Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle, despite its relatively simple structure, has proved to be remarkably versatile . Its ring system is isoelectronic with that of purines, making it a possible surrogate of the purine ring .
Chemical Reactions Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . Its metal-chelating properties have also been exploited to generate candidate treatments for cancer and parasitic diseases .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine are not specifically mentioned in the sources I found .
Scientific Research Applications
Heterocyclic Compound Synthesis
Research in the field of heterocyclic chemistry has explored various synthesis routes for novel azolo[1,5-a]pyrimidine, benzo[4,5]imidazo[1,2-a]pyrimidine, and other related heterocycles. For instance, reactions with heterocyclic amidines have led to the synthesis of new pyrazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, highlighting the utility of this compound in generating structurally diverse heterocycles with potential pharmaceutical applications (Elmaati, 2002).
Antimicrobial Activities
Compounds derived from the core structure of "3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile" have been investigated for their antimicrobial properties. For example, the synthesis and antimicrobial activity studies of heterocycles incorporating the pyrazolopyridine moiety have demonstrated that certain derivatives exhibit promising antimicrobial effects, contributing to the search for new antimicrobial agents (Abu-Melha, 2013).
Applications in Medicinal Chemistry
The compound's structural motifs are integral to medicinal chemistry research, where the synthesis of novel heterocycles aims to explore therapeutic potentials. Studies on cardiovascular agents have identified derivatives of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems that show significant coronary vasodilating and antihypertensive activities, underscoring the compound's relevance in developing cardiovascular drugs (Sato et al., 1980).
Innovative Synthetic Methodologies
Innovations in synthetic chemistry methodologies utilizing this compound have led to the development of novel synthetic routes and catalytic systems. For instance, the utility of enaminonitriles in heterocyclic synthesis demonstrates the compound's versatility in creating new pyrazole, pyridine, and pyrimidine derivatives, which are crucial for pharmaceutical research and development (Fadda et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
The compound this compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2 . This inhibits the kinase activity of CDK2, leading to a halt in the cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression . Specifically, it prevents the transition from the G1 phase to the S phase, thereby halting DNA replication . This leads to cell cycle arrest and potentially induces apoptosis .
Pharmacokinetics
The compound’s inhibitory activity against cdk2 suggests that it has sufficient bioavailability to reach its target within the cell .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation . By inhibiting CDK2, the compound prevents cell cycle progression, leading to cell cycle arrest . This can induce apoptosis, resulting in the death of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the compound’s stability and efficacy . Additionally, the presence of other molecules in the cell can impact the compound’s ability to reach and bind to its target .
Properties
IUPAC Name |
3-[1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O2/c1-11-8-12(2)26-18(22-11)23-15(24-26)17(27)25-7-3-4-13(10-25)28-16-14(9-19)20-5-6-21-16/h5-6,8,13H,3-4,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNFZCDGCJJOST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCCC(C3)OC4=NC=CN=C4C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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